molecular formula C12H12BrN3O B14913268 N-(4-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide

N-(4-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide

Cat. No.: B14913268
M. Wt: 294.15 g/mol
InChI Key: QMXGMBGCYLKDEQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide is a chemical compound that features a bromophenyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide typically involves the reaction of 4-bromobenzoyl chloride with 3-(1H-pyrazol-1-yl)propanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide
  • N-(4-fluorophenyl)-3-(1H-pyrazol-1-yl)propanamide
  • N-(4-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide

Uniqueness

N-(4-bromophenyl)-3-(1H-pyrazol-1-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Properties

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

N-(4-bromophenyl)-3-pyrazol-1-ylpropanamide

InChI

InChI=1S/C12H12BrN3O/c13-10-2-4-11(5-3-10)15-12(17)6-9-16-8-1-7-14-16/h1-5,7-8H,6,9H2,(H,15,17)

InChI Key

QMXGMBGCYLKDEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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